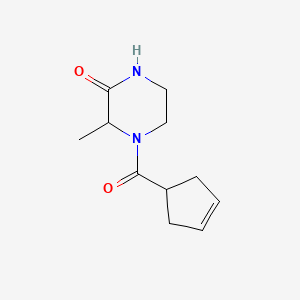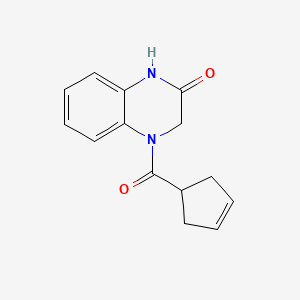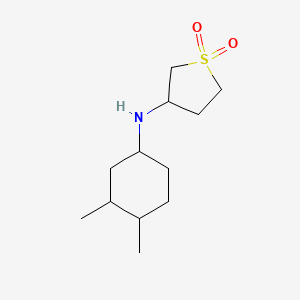![molecular formula C11H15N3O3 B7595383 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid, also known as Mpcac, is a chemical compound that has been extensively studied for its potential use in scientific research. Mpcac is a cyclic amino acid that is structurally similar to proline, and it has been shown to have a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid is not fully understood, but it is believed to involve its ability to bind to specific receptors or enzymes in the body. In the case of DPP-4 inhibition, 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid is thought to bind to the active site of the enzyme, preventing it from breaking down certain peptides that regulate glucose metabolism.
Biochemical and Physiological Effects:
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to have a range of interesting biochemical and physiological effects. In addition to its DPP-4 inhibitory activity, 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, and it may also have neuroprotective effects. 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has also been shown to modulate the immune system, potentially making it useful for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, one limitation is its relatively high cost, which may make it less accessible for some researchers.
Zukünftige Richtungen
There are several possible future directions for research on 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid. One area of interest is the development of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid-based drug delivery systems, which could be used to target specific tissues or cells in the body. Another potential direction is the study of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid's effects on the gut microbiome, which has been implicated in a range of health conditions. Finally, further research is needed to fully understand the mechanism of action of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid is a promising compound for scientific research, with a range of potential applications in drug development, drug delivery, and disease treatment. While there is still much to learn about the mechanism of action of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid, its interesting biochemical and physiological effects make it a valuable tool for researchers in a range of fields.
Synthesemethoden
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the coupling of the protected amino acid 2-methylpyrazole-3-carboxylic acid with the protected cyclopentane-1,2-diamine, followed by deprotection and purification. The resulting 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid product can then be characterized using NMR spectroscopy and other analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been studied for a range of scientific research applications, including as a potential therapeutic agent for various diseases. One area of research has focused on the use of 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and has been implicated in the development of type 2 diabetes. 2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has also been studied for its potential use as a drug delivery system, due to its ability to form stable complexes with metal ions.
Eigenschaften
IUPAC Name |
2-[(2-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14-9(5-6-12-14)10(15)13-8-4-2-3-7(8)11(16)17/h5-8H,2-4H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEMCJRDDKOZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)
![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)

![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
